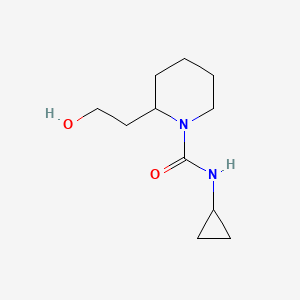
2-Cyclohexyl-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1,2,4-triazol-3-amine (abbreviated as CCTA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. CCTA belongs to the class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. For example, some studies have suggested that 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation.
Biochemical and physiological effects:
2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives have been shown to exhibit a range of biochemical and physiological effects, depending on their chemical structure and the target protein or pathway. For example, some studies have reported that 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives may modulate the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response and tissue repair. Other studies have suggested that 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives may inhibit the growth and invasion of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives have several advantages for use in laboratory experiments, including their high purity and stability, ease of synthesis, and diverse chemical properties. However, some limitations should be considered, such as their potential toxicity and the need for further optimization of their pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives, including:
1. Development of new 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
2. Evaluation of 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives as potential therapeutics for various diseases, including cancer, inflammatory disorders, and viral infections.
3. Investigation of the mechanism of action of 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives at the molecular and cellular levels, using techniques such as proteomics, transcriptomics, and metabolomics.
4. Exploration of the potential applications of 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives in material science and catalysis, due to their unique chemical properties and reactivity.
Conclusion:
In conclusion, 2-Cyclohexyl-1,2,4-triazol-3-amine is a promising chemical scaffold with potential applications in various fields of scientific research. Its synthesis method is well-established, and its derivatives have shown significant pharmacological activity in preclinical studies. Further research is needed to fully understand the mechanism of action of 2-Cyclohexyl-1,2,4-triazol-3-amine and its derivatives, as well as to optimize their pharmacokinetic and pharmacodynamic properties for clinical use.
Synthesemethoden
2-Cyclohexyl-1,2,4-triazol-3-amine can be synthesized through a multi-step process starting from the commercially available cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, which is then treated with sodium hypochlorite to form 2-cyclohexyl-2-hydroxyiminoacetone. This intermediate is then reacted with hydrazine hydrate and sodium acetate to yield 2-Cyclohexyl-1,2,4-triazol-3-amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1,2,4-triazol-3-amine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Several studies have reported the synthesis and evaluation of 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives as anti-cancer, anti-inflammatory, and anti-viral agents. For example, a recent study showed that a series of 2-Cyclohexyl-1,2,4-triazol-3-amine derivatives exhibited potent anti-cancer activity against human breast cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJJKXQXFRQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1,2,4-triazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)


